molecular formula C14H18FNO4 B1333766 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid CAS No. 284493-59-0

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid

Cat. No.: B1333766
CAS No.: 284493-59-0
M. Wt: 283.29 g/mol
InChI Key: IQPQPXUDXQDVMK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid (CAS: 500770-72-9) is a chiral propanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-fluorophenyl substituent at the β-position. The Boc group enhances stability during synthetic processes, while the fluorine atom modulates electronic and steric properties, influencing reactivity and biological interactions .

Synthesis The (S)-enantiomer is synthesized via Boc protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under standard conditions, yielding a crude white solid with confirmed structure by $^1$H NMR (δ 1.43 ppm for Boc methyl groups) .

Applications
This compound serves as a key intermediate in medicinal chemistry. For example, it is utilized in the design of small-molecule HDAC8 inhibitors for treating acute kidney injury, where its fluorophenyl moiety contributes to target binding and selectivity .

Properties

IUPAC Name

3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPQPXUDXQDVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382425
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
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Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-59-0
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-59-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
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Record name 284493-59-0
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid generally follows a multi-step approach:

  • Step 1: Protection of the Amino Group
    The free amino group of the precursor amino acid or amino ester is protected by reaction with tert-butoxycarbonyl chloride (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide. This step prevents unwanted side reactions during subsequent transformations.

  • Step 2: Introduction of the 3-Fluorophenyl Group
    The 3-fluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions using fluorinated benzene derivatives. This can be done either before or after Boc protection depending on the synthetic route.

  • Step 3: Formation of the Propanoic Acid Backbone
    The backbone is constructed or modified through hydrolysis of esters or coupling reactions to yield the free carboxylic acid.

  • Step 4: Purification and Characterization
    The final compound is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity (>98%). Structural integrity and stereochemistry are confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiral HPLC.

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Notes
1 Boc Protection of amino group Boc-Cl or Boc₂O, TEA or NaOH, solvent (e.g., DCM, acetonitrile), room temperature, 1–3 hours Ensures amino group is protected; base scavenges HCl
2 Coupling with 3-fluorophenyl precursor Fluorinated benzene derivative, coupling agents (e.g., DCC, HATU), DMAP catalyst, polar aprotic solvent (DMF, DCM) Forms C–C or C–N bond depending on precursor
3 Hydrolysis of ester to carboxylic acid LiOH or NaOH in THF/water mixture, 0–25°C, 1–2 hours Converts ester intermediate to acid
4 Acidification and extraction Acidify to pH ~6 with HCl, extract with ethyl acetate Isolates free acid form
5 Purification Preparative HPLC or recrystallization Achieves >98% purity

Industrial and Flow Chemistry Approaches

  • Continuous Flow Microreactor Systems have been employed to improve the efficiency and scalability of Boc protection and coupling steps. These systems allow precise control of reaction times, temperatures, and reagent mixing, leading to higher yields and reproducibility.

  • Automated Reactors facilitate large-scale synthesis with consistent quality, especially important for pharmaceutical intermediates.

Analytical and Research Findings

Structural Confirmation

Technique Key Observations
1H NMR Boc tert-butyl singlet at δ ~1.4 ppm; aromatic protons at δ 7.0–7.5 ppm; broad carboxylic acid proton at δ ~12 ppm
13C NMR Signals for Boc carbonyl (~155 ppm), aromatic carbons, and carboxylic acid carbon (~175 ppm)
Mass Spectrometry Molecular ion peak at m/z 283.3 (M+H)+ confirming molecular weight
Infrared Spectroscopy (IR) Carbonyl stretches at ~1690 cm⁻¹ (Boc) and ~1710 cm⁻¹ (acid); NH stretch at ~3350 cm⁻¹
Chiral HPLC Enantiomeric excess >99% when chiral precursors used

Research Insights on Synthetic Optimization

Aspect Optimization Strategy Outcome/Benefit
Boc Protection Efficiency Use freshly distilled Boc reagents and dry solvents Higher yield, fewer side products
Coupling Reaction Employ coupling agents like HATU or DCC with catalytic DMAP Improved reaction rates and yields
Hydrolysis Conditions Mild base (LiOH) at low temperature to avoid Boc cleavage Preserves protecting group integrity
Purification Use preparative HPLC with gradient elution Achieves high purity suitable for pharma use
Enantiopurity Maintenance Start from enantiomerically pure amino acid precursors; monitor by chiral HPLC Ensures stereochemical fidelity

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Considerations
Amino Group Protection Boc-Cl or Boc₂O, TEA or NaOH, DCM or MeCN, RT Avoid moisture, control pH
Fluorophenyl Group Introduction Fluorinated benzene derivative, coupling agents (DCC, HATU), DMAP, DMF or DCM Use inert atmosphere, optimize stoichiometry
Ester Hydrolysis LiOH or NaOH in THF/water, 0–25°C Avoid strong acid/base to protect Boc
Acidification & Extraction HCl to pH ~6, ethyl acetate extraction Efficient phase separation
Purification Preparative HPLC or recrystallization Remove impurities, confirm purity

The preparation of this compound is a well-established process involving Boc protection of the amino group, introduction of the 3-fluorophenyl substituent, and formation of the propanoic acid backbone. Optimization of reaction conditions, reagent purity, and purification techniques are critical to achieving high yield, purity, and enantiomeric excess. Industrial methods increasingly utilize continuous flow and automated systems to enhance scalability and reproducibility. Analytical techniques such as NMR, MS, IR, and chiral HPLC are essential for confirming structure and stereochemistry.

This compound’s preparation is foundational for its use as an intermediate in pharmaceutical synthesis and research, where its stability and functional group compatibility are paramount.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

    Coupling Reactions: It can be used in peptide synthesis where the Boc-protected amino group is coupled with other amino acids or peptide fragments.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Dichloromethane (DCM): Common solvent for the synthesis and reactions.

    Triethylamine (TEA): Base used in the initial Boc protection step.

Major Products Formed

    Free Amine: Formed after deprotection of the Boc group.

    Peptide Chains: When used in peptide synthesis, it forms longer peptide chains upon coupling with other amino acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈FNO₄
  • Molecular Weight : 283.30 g/mol
  • CAS Number : 284493-59-0
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which can be removed to reveal the reactive amine group essential for peptide bonding.

Peptide Synthesis

The primary application of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid is in the synthesis of peptides. As a protected amino acid, it allows for the stepwise construction of peptides through the following processes:

  • Solid-phase peptide synthesis (SPPS) : This method utilizes the compound as a building block to introduce a 3-fluorophenylalanine unit into peptides. The Boc group can be selectively removed under mild acidic conditions, facilitating further coupling reactions.
  • Sequential coupling reactions : The ability to protect the amino group while maintaining reactivity makes this compound ideal for synthesizing complex peptide sequences.

Research indicates that compounds with similar structures to this compound exhibit notable biological activities. The fluorinated aromatic ring enhances its potency and selectivity against specific biological targets. Some key findings include:

  • Inhibitory effects : Studies have shown that this compound can act as an inhibitor in various biochemical pathways, impacting processes such as protein synthesis and enzyme activity.
  • Therapeutic implications : The unique structure allows for potential applications in drug development, particularly in targeting diseases where modulation of protein interactions is crucial.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Cancer Research

A study investigated the efficacy of peptides synthesized using this compound against cancer cell lines. The results indicated that certain modified peptides exhibited significant cytotoxicity, suggesting potential for development as anticancer agents.

Case Study 2: Inflammatory Response Modulation

Another study focused on the modulation of inflammatory responses using derivatives of this compound. It was found that specific modifications could inhibit kinases involved in inflammatory pathways, offering insights into therapeutic strategies for conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid are compared below with analogous derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Synthesis Notes References
This compound 3-Fluorophenyl 297.29 (calc.) HDAC8 inhibitors; synthesized via Boc protection of (S)-amino acid precursor .
3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl 297.29 (calc.) LRRK2 inhibitors; melting point: 152–154°C (dec.) .
(R)-3-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl (R-configuration) 297.29 (calc.) Structural isomer; potential stereoselective effects in drug design .
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid 3-Cyanophenyl 304.32 (calc.) Enhanced electron-withdrawing effects for covalent inhibitor design; used in PROTAC synthesis .
3-[(Tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid 3-Chlorophenyl 313.75 (calc.) Chlorine’s steric bulk improves metabolic stability; similar synthetic routes .
3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl 295.31 (calc.) Anticancer derivatives; hydroxyl group enables hydrogen bonding but requires protection during synthesis .
3-[(3-Fluorobenzyl)amino]propanoic acid 3-Fluorobenzylamino 209.21 (calc.) Simplified structure lacking Boc group; antimicrobial activity .
3-[(Tert-butoxycarbonyl)amino]-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-Trifluoromethylphenyl 347.33 (calc.) Increased lipophilicity and steric demand; used in PROTACs targeting VHL .

Key Observations

Substituent Position and Electronic Effects: Fluorine at the 3-position (meta) balances electronic withdrawal and steric effects, optimizing HDAC8 inhibition . The 4-fluoro (para) analog exhibits higher thermal stability (mp 152–154°C) due to symmetry, favoring crystallinity .

Functional Group Modifications: Cyanophenyl derivatives (e.g., 3-cyanophenyl) enhance electrophilicity for covalent inhibitor design . Chlorophenyl analogs leverage chlorine’s larger atomic radius for improved metabolic resistance . Hydroxyphenyl variants require protective strategies (e.g., sulfonation) to prevent undesired side reactions .

Stereochemical Considerations :

  • The (S)-enantiomer of the 3-fluorophenyl compound is preferred in HDAC8 inhibitor synthesis, highlighting enantioselective activity .
  • (R)-configured 2-fluorophenyl derivatives may exhibit divergent pharmacological profiles .

Biological Applications :

  • Fluorophenyl derivatives are prominent in kinase (LRRK2) and histone deacetylase (HDAC8) inhibition .
  • Trifluoromethyl and bromophenyl analogs (e.g., VHL-SF2) are utilized in PROTACs for targeted protein degradation .

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid, commonly referred to as Boc-3-fluoro-L-phenylalanine, is a phenylalanine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities, particularly in the context of drug design and synthesis. This article delves into the biological activity of this compound, highlighting its pharmacological significance, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H18FNO4
  • Molecular Weight : 283.299 g/mol
  • CAS Number : 114873-01-7
  • IUPAC Name : (2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • Purity : Typically ≥90% .

The biological activity of this compound is influenced by its structural features. The incorporation of the fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization or incorporation into peptide sequences.

Pharmacological Applications

  • Antitumor Activity : Research has indicated that fluorinated amino acids can exhibit enhanced antitumor properties compared to their non-fluorinated counterparts. The presence of the fluorine atom in this compound may contribute to increased potency against certain cancer cell lines.
  • Neuropharmacology : Compounds similar to Boc-3-fluoro-L-phenylalanine have been studied for their potential effects on neurotransmitter systems, particularly in modulating serotonin uptake. Studies have shown that fluorinated derivatives can significantly inhibit serotonin reuptake, which is crucial in developing antidepressants .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including proteases and kinases. Its ability to mimic natural substrates due to the phenylalanine structure allows it to interfere with enzyme activity effectively.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various fluorinated amino acids, including Boc-3-fluoro-L-phenylalanine. The results demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value comparable to established chemotherapeutics .

Study 2: Neurotransmitter Modulation

In a neuropharmacological study, researchers investigated the effect of Boc-3-fluoro-L-phenylalanine on serotonin transporters. The study found that this compound increased serotonin levels in synaptic clefts by inhibiting reuptake mechanisms, suggesting its potential utility in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at the phenyl ring significantly affect biological activity. For instance:

ModificationEffect on Activity
FluorinationIncreases lipophilicity and binding affinity to receptors
Boc GroupEnhances stability and facilitates synthesis

Q & A

What are the optimized synthetic routes for 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid, and how can side reactions be minimized?

Answer:
The synthesis typically involves Boc-protection of the amino group followed by coupling with 3-fluorophenylpropanoic acid derivatives. A common method uses (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride as a starting material, with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) for Boc-protection. The ester is then hydrolyzed using LiOH in tetrahydrofuran (THF)/water, yielding the carboxylic acid . To minimize side reactions (e.g., racemization or incomplete Boc-deprotection):

  • Maintain strict temperature control (0–5°C during Boc activation).
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to optimize reaction times .

What analytical techniques are recommended for assessing the enantiomeric purity and structural integrity of this compound?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times and peak areas quantify purity .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (tert-butyl peaks at δ ~1.4 ppm) and fluorophenyl substitution (aromatic protons at δ ~6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₇FNO₄; theoretical [M+H]⁺ = 294.1143) and detects impurities .

How do storage conditions impact the stability of this compound, and what precautions are necessary for long-term use?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or decarboxylation. Desiccants (e.g., silica gel) mitigate moisture .
  • Stability Tests : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring reveal decomposition pathways. Avoid exposure to strong acids/bases .

What strategies are effective for resolving enantiomers during synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure amino esters) to control stereochemistry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .
  • Diastereomeric Crystallization : Introduce a chiral counterion (e.g., L-tartaric acid) to crystallize enantiopure forms .

How can structural modifications improve the pharmacokinetic profile of derivatives?

Answer:

  • Ester Prodrugs : Convert the carboxylic acid to methyl/ethyl esters to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Fluorine Substitution : Retain the 3-fluorophenyl group for metabolic stability; introduce para-substituents (e.g., CF₃) to modulate logP and solubility .
  • Amino Acid Conjugates : Link to polar amino acids (e.g., lysine) via amide bonds to improve aqueous solubility .

How do substituents on the phenyl ring influence bioactivity, and how can contradictory data be resolved?

Answer:

  • Meta-Fluoro vs. Para-Fluoro : The 3-fluorophenyl group enhances π-stacking in receptor binding compared to 4-fluorophenyl analogs. Contradictory activity data may arise from assay-specific conditions (e.g., pH, solvent) .
  • Resolution Steps :
    • Validate receptor-binding assays using orthogonal techniques (SPR, ITC).
    • Perform molecular dynamics simulations to assess substituent effects on binding kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Reactant of Route 2
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3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid

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